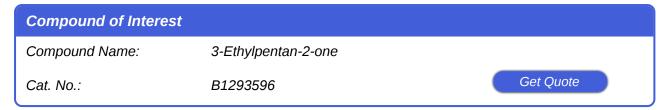


Spectroscopic Profile of 3-Ethylpentan-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-ethylpentan-2-one**, a ketone with applications in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-ethylpentan-2-one**.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.45	t	1H	7.5	-CH(CH ₂ CH ₃) ₂
2.15	S	3H	-	-C(O)CH₃
1.58	qd	4H	7.5, 7.4	-CH(CH2CH3)2
0.88	t	6Н	7.4	-CH(CH2CH3)2

Note: This data is predicted and may vary from experimental values.





Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
212.5	C=O
55.0	-CH(CH2CH3)2
28.0	-C(O)CH₃
25.0	-CH(CH ₂ CH ₃) ₂
11.5	-CH(CH2CH3)2

Note: This data is predicted and may vary from experimental values.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2965	Strong	C-H stretch (alkane)
~2875	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1460	Medium	C-H bend (alkane)
~1375	Medium	C-H bend (alkane)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
114	15	[M] ⁺ (Molecular Ion)
85	100	[M - C ₂ H ₅] ⁺
57	85	[M - C4H9]+ or [C3H5O]+
43	60	[CH₃CO]+
29	40	[C ₂ H ₅]+



Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Proton (1H) and Carbon-13 (13C) NMR Spectroscopy

A sample of **3-ethylpentan-2-one** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 125 MHz. A proton-decoupled pulse sequence is employed with a spectral width of 240 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are used to obtain a quantitative spectrum.

Data processing for both ¹H and ¹³C NMR involves Fourier transformation of the free induction decay (FID), phasing, baseline correction, and calibration of the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

The IR spectrum of neat **3-ethylpentan-2-one** is recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

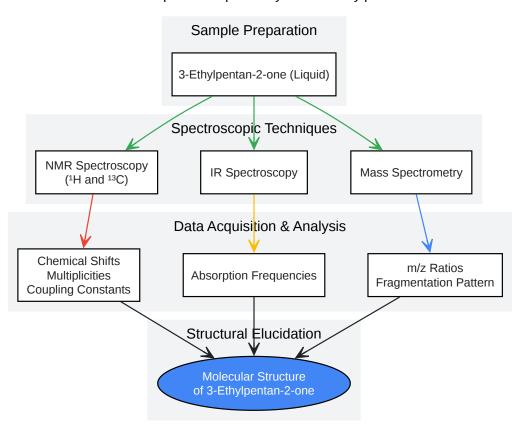
Mass spectral analysis is performed using a mass spectrometer with electron ionization (EI). A dilute solution of **3-ethylpentan-2-one** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source, typically via direct injection or through a gas



chromatograph (GC). The molecules are ionized by a 70 eV electron beam. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each fragment.

Visualizations Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis of 3-Ethylpentan-2-one

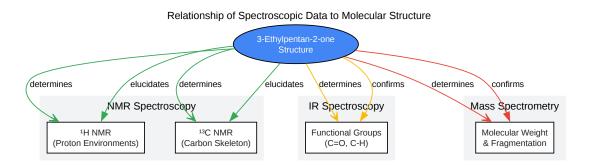


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Caption: Workflow for the spectroscopic analysis of **3-ethylpentan-2-one**.



Logical Relationship of Spectroscopic Data



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Caption: Logical relationship between spectroscopic data and molecular structure.

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